N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-13-5-3-11(4-6-13)15-9-22-17(19-15)20-16(21)14-8-10-1-2-12(14)7-10/h3-6,9-10,12,14H,1-2,7-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMIBZXECKEBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Thiazole Substituents
Key Insight: The 4-chlorophenyl-thiazole core is critical for bioactivity.
Bicyclo[2.2.1]heptane Carboxamide Derivatives
Key Insight : The bicycloheptane scaffold enhances conformational rigidity, improving target selectivity. Substituents on the carboxamide nitrogen (e.g., mesityl, piperazine) dictate pharmacological specificity (e.g., ion channel vs. GPCR targets) .
Derivatives with Halogen or Electron-Withdrawing Groups
Key Insight : Halogens (Cl) and electron-withdrawing groups (CN) modulate electronic density on the bicycloheptane, influencing reactivity in photoinduced functionalization reactions .
Research Findings and Pharmacological Implications
- Anti-Tumor Activity : Thiazole derivatives with 4-chlorophenyl groups show moderate to high cytotoxicity, likely due to intercalation or topoisomerase inhibition .
- Serotonin Receptor Modulation: Norbo-11/12 exhibit nanomolar affinity for 5-HT1A/7 receptors, attributed to the 4-chlorophenylpiperazine side chain’s interaction with hydrophobic receptor pockets .
- Ion Channel Targeting : ML213’s mesityl group enhances KV7.2/4 selectivity by filling a hydrophobic cavity absent in the target compound’s thiazole-based structure .
Q & A
Q. What are the recommended synthetic routes for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide?
Methodological Answer :
- Step 1 : Begin with the preparation of the bicyclo[2.2.1]heptane-2-carboxylic acid precursor via Diels-Alder reactions or catalytic hydrogenation of norbornene derivatives.
- Step 2 : Couple the carboxylic acid to the 4-(4-chlorophenyl)-1,3-thiazol-2-amine moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF under nitrogen atmosphere .
- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the structural integrity and purity of this compound be validated?
Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl or DMSO-d) to resolve aromatic protons (δ 7.2–8.1 ppm for thiazole and chlorophenyl groups) and bicycloheptane backbone signals (δ 1.5–3.0 ppm) .
- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z ~375–400 Da, depending on isotopic Cl pattern) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers optimize reaction yields and selectivity during synthesis?
Methodological Answer :
- Design of Experiments (DoE) : Vary parameters systematically (temperature: 25–80°C; solvent polarity: THF vs. DMF; catalyst: DMAP vs. pyridine) to identify optimal conditions .
- Kinetic Monitoring : Use TLC or in-situ FTIR to track reaction progress and minimize side products (e.g., hydrolysis of the carboxamide group) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while non-polar solvents improve bicycloheptane stability .
Q. How should contradictions in reported biological activity data be resolved?
Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to isolate variables .
- Structural Analogs : Compare activity of derivatives (e.g., substituting Cl with -OCH or -CF) to assess pharmacophore specificity .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to evaluate binding affinity discrepancies across protein conformers .
Q. What strategies are effective for evaluating stability under physiological conditions?
Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolyzed carboxylic acid) .
- Oxidative Stability : Expose to HO (3% v/v) and monitor via UV-Vis spectroscopy for thiazole ring oxidation .
Q. How can potential therapeutic targets be identified for this compound?
Methodological Answer :
- Target Profiling : Screen against kinase or GPCR panels using fluorescence polarization assays .
- Transcriptomics : Treat model cell lines (e.g., HeLa or HEK293) and perform RNA-seq to identify differentially expressed pathways .
- Structural Bioinformatics : Use AutoDock Vina to predict binding to proteins with conserved bicycloheptane-binding pockets (e.g., cyclooxygenase isoforms) .
Q. What computational methods are suitable for predicting reactivity or metabolism?
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., thiazole C2 position) prone to nucleophilic attack .
- Metabolism Prediction : Use SwissADME or MetaPrint2D to forecast Phase I/II metabolites (e.g., hydroxylation at bicycloheptane bridge) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
